1H-Isoindole-1,3(2H)-dione, 2-[(3-nitrophenyl)sulfonyl]-
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Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-[(3-nitrophenyl)sulfonyl]- is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of isoindole derivatives, which are characterized by a fused ring system containing nitrogen. The presence of the nitrophenylsulfonyl group further enhances its reactivity and potential utility in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[(3-nitrophenyl)sulfonyl]- typically involves the selective activation of carbon-nitrogen triple bonds. One common method includes the use of rhodium-catalyzed intramolecular condensation of benzyl azides with α-aryldiazoesters . This reaction proceeds through the nucleophilic attack of the organic azide onto a rhodium carbenoid, followed by the release of nitrogen gas and tautomerization of intermediate imino esters .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of homogeneous rhodium catalysis and vinylcarbene intermediates has been shown to be effective in producing isoindole derivatives with high yields .
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-[(3-nitrophenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride as catalysts.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino-substituted isoindole derivatives.
Substitution: Various substituted isoindole derivatives depending on the electrophile used.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 2-[(3-nitrophenyl)sulfonyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[(3-nitrophenyl)sulfonyl]- involves the selective activation of carbon-nitrogen triple bonds. This activation facilitates the formation of unique fluorophores with aggregation-induced emission characteristics . These fluorophores can specifically light up lipid droplets in living cells, making them useful for biological imaging .
Comparison with Similar Compounds
Similar Compounds
1H-Isoindole-1,3(2H)-dithione: Similar in structure but contains sulfur atoms instead of oxygen.
1H-Isoindole-1,3(2H)-diimine: Contains imine groups instead of the nitrophenylsulfonyl group.
Uniqueness
Its ability to form aggregation-induced emission fluorophores sets it apart from other isoindole derivatives .
Properties
CAS No. |
144482-85-9 |
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Molecular Formula |
C14H8N2O6S |
Molecular Weight |
332.29 g/mol |
IUPAC Name |
2-(3-nitrophenyl)sulfonylisoindole-1,3-dione |
InChI |
InChI=1S/C14H8N2O6S/c17-13-11-6-1-2-7-12(11)14(18)15(13)23(21,22)10-5-3-4-9(8-10)16(19)20/h1-8H |
InChI Key |
PHSVFOGWVPUPFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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